N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including bromine, hydroxyl, methoxy, ethoxy, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the hydrazide: This involves the reaction of a suitable acid chloride with hydrazine.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired product.
Functional group modifications: Additional steps may be required to introduce the bromine, hydroxyl, methoxy, ethoxy, and triazole groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The azomethine (C=N) bond can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azomethine bond would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for drug development.
Industry: As a component in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or pathways. If used as an anticancer agent, it may induce apoptosis in cancer cells by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-ETHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H29BrN6O4S |
---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-ethoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C28H29BrN6O4S/c1-4-39-23-12-10-21(11-13-23)30-17-25-32-34-28(35(25)22-8-6-5-7-9-22)40-18(2)27(37)33-31-16-19-14-20(29)15-24(38-3)26(19)36/h5-16,18,30,36H,4,17H2,1-3H3,(H,33,37)/b31-16+ |
InChI Key |
PTLPLBZJRNLDTF-WCMJOSRZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=C(C(=CC(=C4)Br)OC)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=C(C(=CC(=C4)Br)OC)O |
Origin of Product |
United States |
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